2-Ethoxy-3-methoxyquinoline
Description
2-Ethoxy-3-methoxyquinoline is a quinoline derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at positions 2 and 3, respectively. The quinoline core (C₉H₇N) is a bicyclic aromatic heterocycle with a nitrogen atom at position 1. The electron-donating alkoxy groups at positions 2 and 3 influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
172604-99-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethoxy-3-methoxyquinoline |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-11(14-2)8-9-6-4-5-7-10(9)13-12/h4-8H,3H2,1-2H3 |
InChI Key |
FZRXLPZFDURLME-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2C=C1OC |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C=C1OC |
Synonyms |
Quinoline, 2-ethoxy-3-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Chloro-3-methoxyquinoline (C₁₀H₈ClNO, MW 193.63): The chlorine atom at position 2 is electron-withdrawing, contrasting with the electron-donating ethoxy group in 2-Ethoxy-3-methoxyquinoline. This difference significantly alters reactivity; chloro-substituted quinolines are more reactive in nucleophilic substitution, while ethoxy groups enhance stability under basic conditions .
- 6-Methoxy-2(1H)-quinolinone (C₁₀H₉NO₂, MW 175.18): The methoxy group at position 6 and the ketone at position 2 reduce aromaticity compared to 2-Ethoxy-3-methoxyquinoline, making it more polar and less lipophilic .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 2-Ethoxy-3-methoxyquinoline | 2-OCH₂CH₃, 3-OCH₃ | C₁₂H₁₃NO₂ | 203.24 | High solubility in polar solvents |
| 2-Chloro-3-methoxyquinoline | 2-Cl, 3-OCH₃ | C₁₀H₈ClNO | 193.63 | Reactive in nucleophilic substitution |
| 7-(2-Ethoxyethoxy)quinoline | 7-OCH₂CH₂OCH₃ | C₁₃H₁₅NO₂ | 217.27 | Limited toxicity data; research use |
| 3-Methoxymethylquinoline | 3-CH₂OCH₃ | C₁₁H₁₁NO | 177.21 | Intermediate for further functionalization |
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